molecular formula C27H32N4O4S B609173 ML604086 CAS No. 850330-18-6

ML604086

货号: B609173
CAS 编号: 850330-18-6
分子量: 508.63
InChI 键: FABRBEGQMXBELT-SELNLUPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of ML604086 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

化学反应分析

ML604086 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Complex Formation: this compound can form complexes with other molecules, affecting its activity and stability.

Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Asthma Research

ML604086 has been investigated for its role in asthma management due to the involvement of the CCR8 receptor in T-cell recruitment and inflammation associated with allergic responses. A study conducted on cynomolgus monkeys demonstrated that this compound effectively inhibited CCL1 binding to CCR8, achieving over 98% inhibition during the study duration. However, despite this significant inhibition, the compound did not produce notable changes in allergen-induced eosinophilia or Th2 cytokine levels (IL-4, IL-5, IL-13) in bronchoalveolar lavage samples. Furthermore, airway resistance and compliance remained unaffected by this compound during allergen challenges .

Endometriosis Treatment

In a model of endometriosis, this compound showed promising results by blocking the CCL18/CCR8 axis, which is implicated in the disease's progression. Mice treated with this compound exhibited a significant reduction in the size and number of endometriotic lesions compared to control groups. Histological analysis revealed decreased vascular density within lesions, suggesting that this compound may inhibit angiogenesis associated with endometriosis. This finding indicates potential therapeutic benefits for patients suffering from this condition .

Bone Repair Mechanisms

Recent studies have explored the role of this compound in bone repair processes. In models of femoral fracture, treatment with this compound resulted in a reduced accumulation of regulatory T cells (Tregs) at injury sites, which are crucial for effective bone healing. The inhibition of the CCR8/CCL1 axis led to impaired cartilage formation and overall healing outcomes in treated groups compared to untreated controls. These results highlight the importance of CCR8 signaling in mediating Treg function during bone repair and suggest that targeting this pathway could influence recovery from skeletal injuries .

Comparative Data Table

Application AreaStudy FindingsKey Outcomes
Asthma Inhibition of CCL1 binding; no significant effects on eosinophilia or cytokinesSuggests CCR8 antagonism may not be effective for asthma treatment
Endometriosis Reduced lesion size and vascular density; effective blockade of CCL18/CCR8Potential therapeutic application for endometriosis
Bone Repair Impaired Treg accumulation; reduced cartilage formation and healingIndicates CCR8's role in mediating bone repair processes

作用机制

ML604086 exerts its effects by selectively inhibiting the CCR8 receptor. By binding to CCR8, it prevents the interaction of CCL1 with the receptor, thereby inhibiting CCL1-mediated chemotaxis. This inhibition leads to a decrease in the migration of T-cells and other immune cells to sites of inflammation. Additionally, this compound increases intracellular calcium concentrations, which can affect various cellular processes and signaling pathways .

相似化合物的比较

ML604086 is unique in its high selectivity for CCR8 compared to other chemokine receptor inhibitors. Similar compounds include:

These compounds differ in their target receptors and specific applications, highlighting the uniqueness of this compound in targeting CCR8 and its potential therapeutic applications.

生物活性

ML604086 is a selective small molecule inhibitor targeting the chemokine receptor CCR8, which plays a significant role in immune responses, particularly in allergic conditions and asthma. This compound has been studied for its potential therapeutic effects in various inflammatory diseases, notably asthma and atopic dermatitis.

This compound functions primarily as an antagonist of CCR8, inhibiting the binding of its ligand, CCL1. This inhibition has been shown to exceed 98% in studies involving cynomolgus monkeys, where the compound was administered during allergen challenges . Despite this high level of inhibition, studies have indicated that blocking CCR8 does not significantly alter the inflammatory response in models of allergic airway disease.

Case Studies and Research Findings

  • Asthma Model in Cynomolgus Monkeys :
    • Study Design : Twelve cynomolgus monkeys were administered this compound via intravenous infusion during airway challenges with Ascaris suum.
    • Results : this compound effectively inhibited CCL1 binding but did not significantly affect eosinophilia or levels of Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage (BAL) fluid. Airway resistance and compliance metrics also remained unchanged post-treatment .
    • : The study concluded that CCR8 antagonism does not ameliorate allergic airway disease in this primate model, suggesting alternative therapeutic strategies may be necessary for treating asthma.
  • Role in Atopic Dermatitis :
    • Research indicates that CCL8, an agonist for CCR8, is highly expressed in skin lesions associated with atopic dermatitis. Mice deficient in CCR8 exhibited reduced eosinophilic inflammation compared to wild-type controls, highlighting CCR8's role in T(H)2 cell recruitment to inflamed skin .
    • Implication : This suggests that while this compound inhibits CCR8 activity, its efficacy in managing atopic dermatitis may also be limited due to the receptor's involvement in T(H)2-mediated inflammation.

Data Table: Summary of Key Findings

StudyModelKey Findings
Cynomolgus Monkey StudyAsthma>98% inhibition of CCL1 binding; no significant effect on eosinophilia or Th2 cytokinesCCR8 antagonism ineffective for asthma management
CCL8-CCR8 Axis StudyAtopic DermatitisCCR8 crucial for T(H)2 cell recruitment; reduced inflammation in CCR8-deficient miceIndicates potential limitations of this compound in skin inflammation

Implications for Future Research

The findings surrounding this compound suggest that while it is a potent CCR8 antagonist, its role in treating conditions like asthma and atopic dermatitis may be limited. Future research should explore:

  • Combination Therapies : Investigating the efficacy of this compound alongside other therapeutic agents targeting different pathways involved in allergic inflammation.
  • Alternative Targets : Identifying other chemokine receptors or pathways that may play more significant roles in these diseases.
  • Longitudinal Studies : Conducting longer-term studies to assess the chronic effects of CCR8 inhibition on immune responses and disease progression.

属性

CAS 编号

850330-18-6

分子式

C27H32N4O4S

分子量

508.63

IUPAC 名称

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1

InChI 键

FABRBEGQMXBELT-SELNLUPBSA-N

SMILES

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ML604086;  ML-604086;  ML 604086; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ML604086
Reactant of Route 2
ML604086
Reactant of Route 3
ML604086
Reactant of Route 4
ML604086
Reactant of Route 5
Reactant of Route 5
ML604086
Reactant of Route 6
Reactant of Route 6
ML604086
Customer
Q & A

Q1: How does ML604086 interact with CCR8 and what are the downstream effects of this interaction?

A: this compound binds to CCR8, a receptor found on T cells, particularly those associated with Th2 immune responses. [] By binding to CCR8, this compound blocks the binding of its natural ligand, CCL1 (also known as chemokine (C-C motif) ligand 1). This inhibition disrupts the signaling pathway usually activated by CCL1 binding to CCR8. In the context of asthma, this pathway is thought to be involved in the recruitment of inflammatory cells to the lungs. []

Q2: What was the outcome of testing this compound in a primate model of asthma?

A: The research aimed to evaluate the efficacy of this compound in a primate model of asthma using cynomolgus monkeys. Despite achieving significant inhibition of CCL1 binding to CCR8 on circulating T cells (>98%), this compound did not demonstrate a significant effect on several key indicators of allergic airway inflammation. [] This included allergen-induced BAL eosinophilia, the production of Th2 cytokines (IL-4, IL-5, IL-13), mucus levels in bronchoalveolar lavage (BAL), and changes in airway resistance and compliance in response to allergen challenge and methacholine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。